1-(2-Bromo-3-hydroxyphenyl)ethanone
Overview
Description
1-(2-Bromo-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-hydroxyacetophenone in the presence of bromine and a suitable solvent such as chloroform or acetic acid. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where 2-hydroxyacetophenone is treated with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
- Substitution reactions yield various substituted phenyl ethanones.
- Oxidation reactions produce phenyl ketones or aldehydes.
- Reduction reactions result in phenyl alcohols .
Scientific Research Applications
1-(2-Bromo-3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- 2-Bromo-1-(2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
Comparison: 1-(2-Bromo-3-hydroxyphenyl)ethanone is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different biological activities and chemical properties .
Properties
IUPAC Name |
1-(2-bromo-3-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAONJSPUUHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292786 | |
Record name | 1-(2-Bromo-3-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232407-20-3 | |
Record name | 1-(2-Bromo-3-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232407-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-3-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromo-3-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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